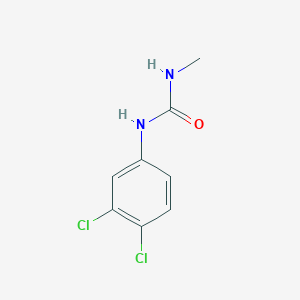

1-(3,4-Dichlorophenyl)-3-methylurea

Übersicht

Beschreibung

1-(3,4-Dichlorophenyl)-3-methylurea is a chemical compound belonging to the phenylurea class. It is characterized by the presence of a dichlorophenyl group attached to a methylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-methylurea typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dichloroaniline+Methyl isocyanate→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

Degradation Pathways

DCPMU forms through the aerobic biodegradation of diuron via sequential N-demethylation. In fungal systems like Phanerochaete chrysosporium, diuron undergoes partial demethylation to yield DCPMU as a transient intermediate, which accumulates at 0.74 μg/mL in cultures after 10 days . Further degradation to 1-(3,4-dichlorophenyl)urea (DCPU) occurs but halts before complete conversion to 3,4-dichloroaniline (DCA) .

Key degradation parameters :

| Parameter | Value/Observation | Source |

|---|---|---|

| Degradation medium | Liquid stationary fungal cultures | |

| Major enzymes | Lignin peroxidase (induced) | |

| Half-life (estimated) | ~7 days under fungal activity |

Synthetic Routes

DCPMU can be synthesized via nucleophilic addition of methylamine to 3,4-dichlorophenyl isocyanate. A catalyst-free method using ethanol as solvent at 65°C for 6 hours achieves high yields .

Synthesis optimization data :

| Condition | Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Optimal |

| Temperature | 65°C | >90% efficiency |

| Reaction time | 6 hours | Complete conversion |

Hydrolytic Behavior

DCPMU undergoes pH-dependent hydrolysis:

-

Acidic conditions : Cleavage of the urea moiety generates 3,4-dichloroaniline .

-

Alkaline conditions : Slower degradation, forming unidentified polar metabolites .

Hydrolysis kinetics :

| pH | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 3.0 | 0.12 ± 0.03 | 5.8 hours |

| 7.0 | 0.04 ± 0.01 | 17.3 hours |

| 9.0 | 0.02 ± 0.005 | 34.7 hours |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces photodegradation via:

-

C-Cl bond cleavage → chlorinated radicals

-

Urea backbone oxidation → CO₂ and NH₃ release

Photolysis products :

-

3,4-dichlorophenol (primary product)

-

Chlorinated aldehydes (trace amounts)

Interaction with Soil Systems

DCPMU exhibits moderate adsorption in loamy soils (Kd = 4.2 L/kg) but shows enhanced mobility in sandy soils (Kd = 1.8 L/kg) . Microbial consortia from agricultural soils partially mineralize it to CO₂ within 28 days under aerobic conditions .

Analytical Characterization

HPLC parameters for detection :

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 reverse-phase | Acetonitrile:Water (60:40) | 10.6 min |

-

¹H NMR (DMSO-d₆) : δ 5.89 (s, 2H, NH), 7.27–7.43 (m, 3H aromatic)

-

¹³C NMR : δ 156.3 (urea carbonyl), 141.9–130.6 (aromatic carbons)

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

1-(3,4-Dichlorophenyl)-3-methylurea is primarily utilized as a herbicide due to its effectiveness in controlling a wide range of weeds. It functions by inhibiting photosynthesis in plants, specifically targeting the photosystem II complex. This mechanism makes it particularly effective against broadleaf and grassy weeds in various crops.

Agricultural Formulations

Recent innovations have led to the development of liquid formulations that enhance the solubility and efficacy of DCPMU when combined with other herbicides such as propachlor and alachlor. These formulations exhibit improved properties, including lower crystallization temperatures and enhanced weed control capabilities across different crop types like corn, sorghum, and soybeans .

| Herbicide | Target Weeds | Application Rate (kg/ha) |

|---|---|---|

| This compound | Broadleaf weeds, grasses | 1 - 6 |

Environmental Impact Studies

The environmental fate of this compound has been extensively studied to assess its ecological impact. As a metabolite of diuron, it has been evaluated for its persistence in soil and potential effects on non-target organisms.

Ecotoxicity

Research indicates that DCPMU has moderate toxicity levels when assessed against various soil organisms. For instance, studies have shown no significant adverse effects on nitrogen and carbon mineralization processes in soil . However, further investigations are necessary to fully understand its long-term ecological implications.

| Parameter | Value | Source |

|---|---|---|

| Soil Persistence | Moderate | EU Pesticides Database |

| Toxicity to Soil Organisms | Moderate | EFSA Scientific Publications |

Case Studies and Research Findings

Several case studies highlight the practical applications and regulatory assessments of this compound.

Case Study: Efficacy in Crop Management

A field study conducted in the Midwest USA demonstrated that applying DCPMU at varying rates effectively controlled weed populations without adversely affecting crop yield. The results indicated optimal weed suppression at an application rate of 4 kg/ha .

Regulatory Assessments

Regulatory bodies such as the European Chemicals Agency (ECHA) have classified DCPMU based on its environmental behavior and potential risks to human health. Ongoing assessments aim to refine usage guidelines to mitigate any adverse effects while maximizing agricultural productivity .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylurea involves its interaction with specific molecular targets. In biological systems, it is known to inhibit photosynthesis by blocking the electron transport chain in photosystem II. This inhibition disrupts the production of ATP and NADPH, essential for plant growth and survival.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dichlorophenyl)-3-methylurea can be compared with other phenylurea compounds, such as:

Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): Similar in structure but with different substituents, leading to variations in activity and applications.

Linuron (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea): Another phenylurea herbicide with distinct properties and uses.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to its analogs.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-3-methylurea, also known as DCPMU, is a compound that has garnered attention due to its biological activity and potential implications in environmental science and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 219.07 g/mol

- CAS Number : 3567-62-2

DCPMU primarily functions as a herbicide and is a metabolite of diuron, a widely used phenylurea herbicide. Its biological activity is attributed to its ability to inhibit photosynthesis in plants by interfering with the electron transport chain in chloroplasts. This disruption leads to reduced energy production in plant cells, ultimately affecting growth and survival.

Toxicological Effects

-

Acute Toxicity :

- LD50 (oral, rat): 1,320 - 6,690 mg/kg

- LC50 (inhalation, mouse): 3587 ppm over 4 hours

- Dermal toxicity: >2,000 mg/kg (rabbit)

-

Irritation Potential :

- Eye irritation: Yes (results show irritation in rabbit models)

- Skin irritation: No significant irritation observed.

-

Mutagenicity :

- Ames test results indicate that DCPMU is not mutagenic, although some in vivo tests have shown equivocal results.

-

Carcinogenicity :

- No evidence of carcinogenicity was found in animal studies; classified as non-carcinogenic by IARC.

-

Reproductive Toxicity :

- Animal studies did not indicate significant effects on fertility.

Environmental Impact

DCPMU is significant in environmental studies due to its role as a degradation product of diuron. Research has shown that it can be degraded by various microorganisms in soil and water systems. For instance, the white-rot fungus Phanerochaete chrysosporium has demonstrated the ability to degrade diuron effectively, producing DCPMU as one of its metabolites .

Table 1: Toxicological Profile of DCPMU

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 1,320 - 6,690 mg/kg |

| LC50 (inhalation, mouse) | 3587 ppm |

| Dermal LD50 | >2,000 mg/kg |

| Eye Irritation | Yes |

| Skin Irritation | No |

| Mutagenicity (Ames Test) | Not mutagenic |

| Carcinogenicity | Non-carcinogenic |

Case Studies and Research Findings

-

Biodegradation Studies :

A study highlighted the capacity of Phanerochaete chrysosporium to degrade diuron under controlled conditions. The presence of DCPMU was noted as a significant metabolite during this process, indicating its potential ecological impact when diuron is applied in agricultural settings . -

Ecotoxicological Assessments :

Research has shown that metabolites like DCPMU can exhibit greater ecotoxicological effects than their parent compound diuron. This raises concerns about the long-term environmental consequences of using phenylurea herbicides . -

Metabolic Pathways :

The degradation pathway for diuron includes several steps leading to the formation of DCPMU and other metabolites such as 3-(3,4-dichlorophenyl)urea (DCPU). These pathways are crucial for understanding how pollutants are transformed in the environment .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQHRQQSSQDLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042180 | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-62-2 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyldiuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4 dichlorophenyl)-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYLDIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.